GEKG peptide

Description

Contextualization within Contemporary Peptide Science

Peptides, short chains of amino acids, are fundamental biomolecules that play critical roles in a vast array of physiological processes, including cellular communication, regulation of protein synthesis, and immune responses. mdpi.comebay.com.authriftbooks.comebay.co.ukwiley-vch.declinisciences.com The field of peptide science has experienced explosive growth in recent years, driven by advancements in synthesis, characterization, and a deeper understanding of their biological activities. This progress has positioned peptides as significant molecules in both therapeutic development and cosmetic applications, with a focus on their ability to modulate cellular functions. mdpi.comebay.com.authriftbooks.comebay.co.ukwiley-vch.de Within this dynamic landscape, Tetrapeptide-21, a synthetic peptide derived from extracellular matrix (ECM) proteins, has emerged as a molecule of considerable interest due to its signaling capabilities and its role in promoting skin health and regeneration. mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comgreen-river.eunih.gov

Historical Perspectives on Bioactive Peptides and Extracellular Matrix Signaling

The extracellular matrix, a complex network of macromolecules providing structural and biochemical support to cells, has long been recognized for its role in tissue organization. wikipedia.orgnih.govfrontiersin.orgecmtherapeutics.comnih.govmolbiolcell.org Historically, the ECM was viewed primarily as a passive scaffold. However, research commencing in the 1970s began to reveal its active participation in cell signaling. nih.govfrontiersin.orgjci.orgbsb-muenchen.de This understanding led to the identification of bioactive fragments generated from the proteolytic degradation of ECM components, which were subsequently termed "matrikines." jci.orgbsb-muenchen.deoup.com These matrikines were found to modulate various cellular activities, including proliferation, migration, and inflammatory responses, thereby highlighting the ECM's dynamic role in tissue remodeling, wound healing, and disease processes. jci.orgbsb-muenchen.de

Derivation and Classification of Tetrapeptide-21 as a Matrikine

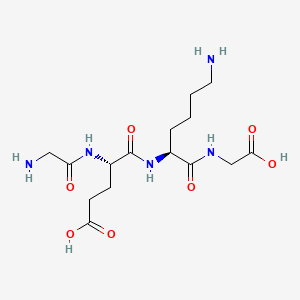

Tetrapeptide-21 is a synthetic peptide composed of four amino acids: Glycine-Glutamic acid-Lysine-Glycine (GEKG). mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comnih.gov Its sequence is derived from fragments of extracellular matrix proteins. mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comgreen-river.eu As a molecule originating from the breakdown of ECM components and possessing signaling capabilities that influence cellular behavior, Tetrapeptide-21 is classified as a matrikine. researchgate.netjci.orgbsb-muenchen.deoup.comnih.gov Matrikines function as signaling molecules, distinct from their parent macromolecules, and play a role in mediating cellular responses within the tissue microenvironment. jci.orgbsb-muenchen.detandfonline.com Tetrapeptide-21, in particular, acts as a signal peptide, mimicking endogenous ECM breakdown products to stimulate cellular processes involved in tissue repair and maintenance. paulaschoice.frincidecoder.com

Data Tables

Table 1: Key Research Findings on Tetrapeptide-21

| Biological Effect | Mechanism/Target | Key Findings | Reference(s) |

| Collagen Synthesis Stimulation | Upregulation of Collagen Type I (COL1A1) mRNA and protein | Tetrapeptide-21 demonstrated increased collagen production at both mRNA and protein levels in human dermal fibroblasts. In vitro studies indicated approximately a 2-fold higher collagen production compared to Matrixyl (Palmitoyl Pentapeptide-4). mdpi.comincidecoder.com Clinical assessments confirmed increased type I procollagen (B1174764) mRNA levels and collagen synthesis. bevsidders.comresearchgate.netgreen-river.eunih.govnih.gov | mdpi.combevsidders.comresearchgate.netincidecoder.comgreen-river.eunih.govnih.gov |

| Hyaluronic Acid Synthesis | Upregulation of Hyaluronic Acid Synthase 1 (HAS1) | Studies have shown that Tetrapeptide-21 increases the production of Hyaluronic Acid Synthase 1. mdpi.combevsidders.comnih.gov | mdpi.combevsidders.comnih.gov |

| Fibronectin Production | Increased Fibronectin expression | Tetrapeptide-21 has been shown to significantly increase fibronectin expression in cellular studies. mdpi.combevsidders.comincidecoder.comnih.gov | mdpi.combevsidders.comincidecoder.comnih.gov |

| Skin Rejuvenation/Anti-aging | Reduction in skin roughness and wrinkles | Clinical studies have reported a significant decrease in skin roughness and a visible reduction in wrinkle appearance upon application of Tetrapeptide-21. bevsidders.comresearchgate.netincidecoder.comgreen-river.euoup.com | bevsidders.comresearchgate.netincidecoder.comgreen-river.euoup.com |

| Skin Elasticity Improvement | Enhanced skin elasticity | In vivo studies have measured improvements in skin elasticity, contributing to its anti-aging effects. mdpi.combevsidders.comincidecoder.com | mdpi.combevsidders.comincidecoder.com |

Table 2: Tetrapeptide-21 Classification and Origin

| Characteristic | Detail | Reference(s) |

| Peptide Name | Tetrapeptide-21 (also known as GEKG) | mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comgreen-river.eunih.gov |

| Amino Acid Sequence | Glycine–Glutamic acid–Lysine–Glycine (GEKG) | mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comnih.gov |

| Origin | Derived from Extracellular Matrix (ECM) proteins | mdpi.compaulaschoice.frbevsidders.comresearchgate.netincidecoder.comgreen-river.eu |

| Classification | Matrikine (ECM-derived signaling peptide) | researchgate.netjci.orgbsb-muenchen.deoup.comnih.gov |

| Peptide Type | Signal peptide | mdpi.compaulaschoice.frincidecoder.commdpi.com |

| General Function | Mimics skin-protein breakdown products to stimulate ECM synthesis | paulaschoice.frincidecoder.com |

Compound Name List:

Tetrapeptide-21

Glycine-Glutamic acid-Lysine-Glycine (GEKG)

Palmitoyl Pentapeptide-4 (Matrixyl)

Properties

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVSTAMIHSSVKL-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242108 | |

| Record name | Tetrapeptide-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960608-17-7 | |

| Record name | GEKG peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960608177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapeptide-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179JUC43HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Biology of Tetrapeptide 21

Structural Characterization and Sequence Analysis of Tetrapeptide-21

Tetrapeptide-21 is composed of four amino acids in the specific sequence: Glycine-Glutamic Acid-Lysine-Glycine (Gly-Glu-Lys-Gly), often abbreviated as GEKG nih.govmdpi.compaulaschoice.frinci.guideincidecoder.com. This sequence is not arbitrary; it is derived from fragments of various extracellular matrix (ECM) proteins, including collagens (types I, II, III, IV, V), elastin (B1584352), and pro-elastin inci.guide. The significance of this sequence lies in its ability to mimic natural breakdown products of ECM proteins. These fragments are recognized by cells as signals for tissue repair and regeneration inci.guide.

By mimicking these endogenous signals, Tetrapeptide-21 acts as a potent signal peptide, effectively "tricking" skin cells, particularly fibroblasts, into initiating or enhancing processes related to ECM synthesis and repair paulaschoice.frincidecoder.com. Research indicates that Tetrapeptide-21 can significantly boost the production of crucial skin components. It stimulates collagen type I synthesis at both the mRNA and protein levels mdpi.com. Furthermore, it positively influences the production of hyaluronic acid and fibronectin inci.guideincidecoder.com. This stimulation of collagen production can be substantial, with studies showing an enhancement of gene expression responsible for collagen synthesis by up to 2.5-fold inci.guide. The increased synthesis of hyaluronic acid contributes to enhanced skin hydration and volume, while elevated fibronectin levels improve the structural integrity and linking of ECM components, leading to a firmer, more supple, and youthful skin appearance inci.guide. Its role extends to wound healing and tissue regeneration processes .

While specific detailed conformational analyses for Tetrapeptide-21 (GEKG) are not extensively detailed in the provided search results, the general understanding of short peptides like Tetrapeptide-21 suggests they can adopt various secondary structures. Studies on other tetrapeptides indicate that sequences can favor the formation of β-turns or even 3₁₀-helical structures, often stabilized by intramolecular hydrogen bonds scispace.comnih.govacs.orgresearchgate.net. The specific amino acid composition and the presence of proline residues, for instance, are known to influence the propensity for forming β-turns acs.org. However, the direct experimental determination of Tetrapeptide-21's specific conformational states and predominant structural motifs in biological contexts is an area that requires further detailed investigation. Its functional efficacy is primarily attributed to its amino acid sequence and its ability to interact with cellular receptors as a signaling molecule.

Amino Acid Sequence (Glycine-Glutamic Acid-Lysine-Glycine) and Its Significance

Mechanisms of Cellular Interaction and Signal Transduction by Tetrapeptide-21

Tetrapeptide-21 primarily targets dermal fibroblasts, which are the key cells responsible for synthesizing and maintaining the skin's extracellular matrix inci.guidegenesispub.org. As a signal peptide, Tetrapeptide-21 interacts with specific receptors located on the surface of these fibroblasts . This interaction initiates a cascade of intracellular events that ultimately lead to the observed biological effects. While the precise identity of the specific receptor(s) for Tetrapeptide-21 is not explicitly detailed in the provided literature, it is understood that these receptors mediate the peptide's signaling capabilities, potentially including integrins . The binding affinity and specificity of the peptide to its cellular targets are critical for its biological activity.

Upon binding to its cellular targets, Tetrapeptide-21 triggers the activation of intracellular signaling pathways that are essential for cellular growth, differentiation, and matrix synthesis mdpi.com. A significant aspect of its mechanism involves the activation of pathways such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) cascades mdpi.com.

TGF-β signaling is a complex network that plays a crucial role in regulating cell proliferation, differentiation, and extracellular matrix production dovepress.comthermofisher.comnih.gov. TGF-β signaling occurs through both canonical (SMAD-dependent) and non-canonical (SMAD-independent) pathways dovepress.comthermofisher.comnih.govmedsci.org. The non-canonical pathways often involve the activation of MAPK pathways, including ERK, JNK, and p38 dovepress.comthermofisher.comnih.gov. Activation of these pathways can lead to the modulation of gene expression, including those responsible for ECM components dovepress.com. For instance, ERK pathway activation can enhance ECM gene expression by phosphorylating transcription factors dovepress.com. Tetrapeptide-21's ability to activate these pathways supports its role in promoting fibroblast activity and extracellular matrix synthesis mdpi.com.

The primary function of Tetrapeptide-21 is to activate fibroblasts, thereby stimulating them to produce essential components of the skin's structural matrix inci.guidegenesispub.org. This activation leads to increased synthesis of collagen, hyaluronic acid, and fibronectin inci.guideincidecoder.com. By mimicking natural repair signals, Tetrapeptide-21 enhances fibroblast proliferation and upregulates the expression of genes critical for the production of these vital proteins and glycosaminoglycans mdpi.cominci.guide.

Biochemical Impact on Extracellular Matrix Component Synthesis

Stimulation of Hyaluronic Acid Biosynthesis

Tetrapeptide-21 actively promotes the synthesis of hyaluronic acid (HA), a vital glycosaminoglycan (GAG) responsible for skin hydration, elasticity, and volume inci.guidenih.gov. Research indicates that Tetrapeptide-21 positively influences hyaluronan production by stimulating the expression of hyaluronic acid synthase 1 (HAS1) nih.govmdpi.com. In vitro studies have demonstrated that Tetrapeptide-21 enhances the gene expression of hyaluronic acid-synthase, leading to increased HA levels glenncorp.com. This augmentation of hyaluronic acid is critical for maintaining skin moisture, improving its suppleness, and contributing to a plumper, more youthful appearance inci.guide.

Table 1: In Vitro Impact of Tetrapeptide-21 on Hyaluronic Acid Synthesis Markers

| Gene/Protein Studied | Concentration of Tetrapeptide-21 | Effect Observed | Reference |

| Hyaluronic Acid Synthase 1 | Not specified (in vitro) | Increased production | mdpi.com |

| Hyaluronic Acid-Synthase | Not specified (in vitro) | Enhanced gene expression | glenncorp.com |

| Hyaluronan (Hyaluronic Acid) | Not specified (in vitro/in vivo) | Positively influenced, increased levels | nih.govresearchgate.net |

Increased Fibronectin Protein Secretion

Fibronectin is a crucial glycoprotein (B1211001) within the ECM that facilitates the cross-linking of various ECM components, including collagen and hyaluronic acid, thereby supporting the structural network of the skin glenncorp.com. Tetrapeptide-21 has been shown to significantly boost fibronectin production inci.guidenih.gov. In vitro studies have reported a strong increase in fibronectin secretion at a concentration of 0.001% mdpi.com. Furthermore, quantitative real-time PCR analyses reveal a notable upregulation of fibronectin gene expression following treatment with Tetrapeptide-21 glenncorp.com. This enhanced fibronectin synthesis contributes to improved ECM organization, linking essential components and reinforcing the skin's structural integrity, which translates to a firmer and more resilient appearance inci.guide. In vivo studies have also confirmed increased fibronectin formation researchgate.net.

Table 2: In Vitro Impact of Tetrapeptide-21 on Fibronectin Synthesis

| Molecule Studied | Concentration of Tetrapeptide-21 | Effect Observed | Reference |

| Fibronectin | 0.001% | Strong increase in production | mdpi.com |

| Fibronectin | 1 ppm (24 hours) | Notable upregulation of gene expression | glenncorp.com |

| Fibronectin | Not specified (in vivo) | Increased formation | researchgate.net |

Contribution to Extracellular Matrix Remodeling Dynamics

Tetrapeptide-21 is fundamentally involved in the dynamic remodeling of the extracellular matrix, acting as a signaling molecule that prompts fibroblasts to enhance the synthesis of critical ECM proteins inci.guidepaulaschoice.fr. By mimicking sequences found in ECM proteins like collagen and elastin, it stimulates fibroblasts to produce collagen type I, fibronectin, and hyaluronic acid inci.guide. In vitro studies have demonstrated that Tetrapeptide-21 can increase secreted collagen protein by approximately 2.5-fold at a concentration of 1 ppm, with even greater effects observed at 10 ppm, outperforming established market standards in collagen production glenncorp.com.

The peptide also enhances the gene expression of essential ECM components, including collagen I and fibronectin, and stimulates hyaluronic acid production by inducing hyaluronic acid-synthase glenncorp.com. This comprehensive upregulation of ECM constituents leads to improved skin elasticity, reduced roughness, and a visible decrease in wrinkles inci.guideresearchgate.net. In vivo studies further substantiate these findings, showing a statistically significant increase in Collagen I expression and fibronectin formation in human skin biopsies after topical application glenncorp.comresearchgate.net. Tetrapeptide-21's ability to boost the skin's architectural scaffolding and promote the synthesis of ECM proteins collectively contributes to its efficacy in skin rejuvenation and combating signs of aging paulaschoice.fr.

Table 3: Comparative In Vitro and In Vivo Efficacy of Tetrapeptide-21 on ECM Components

| ECM Component | Assay Type | Concentration of Tetrapeptide-21 | Effect Observed | Comparison to Market Standard (if applicable) | Reference |

| Collagen Protein | In vitro | 1 ppm | ~2.5-fold increase in secreted collagen protein | ~2-fold higher than Palmitoyl Pentapeptide-3 | glenncorp.com |

| Collagen Protein | In vitro | 10 ppm | Significantly increased secreted collagen protein | glenncorp.com | |

| Collagen I Gene | In vitro | 1 ppm (24 hours) | Induced expression | Outperformed Palmitoyl Pentapeptide-3 | glenncorp.com |

| Fibronectin Gene | In vitro | 1 ppm (24 hours) | Induced expression | Outperformed Palmitoyl Pentapeptide-3 | glenncorp.com |

| Collagen I Gene | In vivo | Not specified (8 weeks) | Statistically significant increase in expression | glenncorp.comresearchgate.net | |

| Fibronectin Protein | In vivo | Not specified (8 weeks) | Increased formation | researchgate.net | |

| Hyaluronic Acid | In vivo | Not specified (8 weeks) | Increased formation | researchgate.net | |

| Overall ECM Components | In vivo | Not specified (8 weeks) | Considerable induction of protein production for collagen, fibronectin, and hyaluronic acid. Significant increase in Collagen I gene expression and protein level. | glenncorp.com |

Compound List:

Tetrapeptide-21 (GEKG)

Hyaluronic Acid (HA)

Fibronectin

Collagen I

Hyaluronic Acid Synthase 1 (HAS1)

Collagen Type I Alpha 1 (COL1A1)

Hyaluronic Acid Synthase 2 (HAS2)

Palmitoyl Pentapeptide-3

Synthesis and Advanced Chemical Methodologies for Tetrapeptide 21

Solid-Phase Peptide Synthesis (SPPS) Techniques for Tetrapeptide-21

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone for the production of peptides like Tetrapeptide-21. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin).

The efficiency of peptide bond formation during SPPS is critically dependent on the choice of coupling reagents and the optimization of reaction conditions. Common coupling reagents employed in SPPS include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Alternatively, pre-formed active esters or uronium/phosphonium salts like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their efficacy and reduced racemization iiserpune.ac.inresearchgate.net.

Optimization typically involves fine-tuning the stoichiometry of reagents, reaction times, solvent systems (e.g., DMF, NMP), and temperature to maximize coupling efficiency and minimize side reactions, such as deletion sequences or epimerization of chiral centers. Monitoring the completion of each coupling step, often via the Kaiser test, is crucial for ensuring the fidelity of the synthesized peptide iiserpune.ac.in.

Following the completion of the peptide chain elongation on the solid support, the peptide must be cleaved from the resin, and all temporary protecting groups must be removed. Trifluoroacetic acid (TFA) is a widely utilized reagent for both cleavage and deprotection in Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS, often in combination with scavengers (e.g., triisopropylsilane, water, thioanisole) to capture reactive carbocations generated during the process, thereby preventing side reactions with the peptide . The specific cleavage cocktail composition is optimized based on the amino acid sequence and the protecting groups employed to ensure efficient release of the intact peptide while minimizing degradation or modification.

Optimization of Coupling Reagents and Reaction Conditions

Analytical Characterization and Purity Assessment

Rigorous analytical techniques are indispensable for verifying the identity, purity, and quantity of synthesized Tetrapeptide-21.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard method for both the purification and quantitative analysis of synthetic peptides . RP-HPLC separates peptides based on their hydrophobicity by employing a non-polar stationary phase and a polar mobile phase, typically a gradient of water and acetonitrile, often with an acidic modifier like TFA. This technique allows for the isolation of Tetrapeptide-21 from unreacted starting materials, truncated sequences, and other impurities, achieving high levels of purity, often specified as ≥95% . HPLC also serves as a primary tool for quantifying the peptide, by comparing peak areas to those of known standards.

Mass Spectrometry (MS) is critical for confirming the molecular weight and, in conjunction with tandem MS (MS/MS), the amino acid sequence of Tetrapeptide-21 . Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed . ESI-MS provides accurate molecular weight determination, confirming the peptide's mass (approximately 389.40 g/mol for Tetrapeptide-21) medchemexpress.com. MS/MS fragmentation patterns can further validate the peptide sequence by revealing the masses of characteristic fragment ions, thereby confirming the order of amino acids.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

Structure-Activity Relationship (SAR) Studies of Tetrapeptide-21 Analogs

Structure-Activity Relationship (SAR) studies are vital for understanding how modifications to the peptide sequence or structure influence its biological activity. By synthesizing and testing analogs of Tetrapeptide-21, researchers can identify key amino acid residues or structural features responsible for its bioactivity.

One example of an SAR study involves synthesizing Tetrapeptide-21 with an appended D-tyrosine residue at the C-terminus (designated as TP-D). Investigations into this analog have explored its effects on melanogenesis in MNT-1 cells, where it was found to reduce melanin (B1238610) content researchgate.net. This suggests that modifications at the C-terminus can alter the peptide's interaction with cellular pathways related to pigmentation.

Furthermore, research into related peptides indicates that the positioning of specific amino acids, such as cysteine residues, can influence their interaction with target enzymes like tyrosinase, potentially through coordination with metal ions in the active site. Such findings provide a basis for designing Tetrapeptide-21 analogs with modulated or enhanced activities by altering amino acid composition or introducing non-natural amino acids researchgate.net.

In Vitro Research Models and Methodologies in Tetrapeptide 21 Studies

Cell Culture Systems for Tetrapeptide-21 Efficacy Assessment

The efficacy of Tetrapeptide-21 has been predominantly evaluated using established cell culture models, primarily focusing on human dermal fibroblasts, which are central to the skin's structural integrity and repair mechanisms.

Utilization of Human Dermal Fibroblast Cultures

Human dermal fibroblasts (HDFs) are widely employed in in vitro studies to assess the impact of cosmetic ingredients on skin aging and repair. Research has consistently demonstrated Tetrapeptide-21's significant effects on these cells. Studies have shown that Tetrapeptide-21 stimulates collagen synthesis at both the messenger RNA (mRNA) and protein levels in HDFs. Specifically, it has been observed to increase the secretion of collagen protein into the cell culture supernatant, often outperforming established benchmark peptides like Palmitoyl Pentapeptide-3 (Matrixyl) in terms of efficacy. Beyond collagen, Tetrapeptide-21 also positively influences the production of other crucial ECM components, including hyaluronic acid and fibronectin, which are vital for maintaining skin hydration, elasticity, and structural support. nih.govglenncorp.comfrontiersin.orgincidecoder.comresearchgate.netmdpi.com

Application in Keratinocyte Cell Lines

While the majority of detailed in vitro studies on Tetrapeptide-21 focus on dermal fibroblasts, keratinocytes are also fundamental to skin health, forming the epidermis and playing a role in barrier function and cellular communication. However, the specific efficacy assessment data for Tetrapeptide-21 in keratinocyte cell lines is less extensively detailed in the provided research materials compared to fibroblast studies. While some research indicates that other peptide complexes can influence keratinocyte functions such as stimulating the expression of collagen XVII, laminin (B1169045), and nidogen, direct and specific findings detailing Tetrapeptide-21's impact on keratinocyte proliferation, differentiation, or barrier function are not prominently featured in the available literature. researchgate.net

Molecular and Biochemical Assays

To quantify the effects of Tetrapeptide-21 at a molecular level, various biochemical and molecular assays are utilized. These methods allow for the precise measurement of changes in gene expression and protein secretion.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a standard technique used to measure the expression levels of specific genes. Studies employing this method have revealed that Tetrapeptide-21 significantly upregulates the expression of key genes involved in ECM synthesis. This includes genes responsible for producing collagen type I (e.g., COL1A1), hyaluronic acid synthase (e.g., HAS2), and fibronectin. glenncorp.comresearchgate.netmdpi.com Comparative analyses have indicated that Tetrapeptide-21 can outperform other peptides, such as Palmitoyl Pentapeptide-3, in inducing the expression of collagen I and fibronectin genes. glenncorp.com Additionally, one study noted a reduction in the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation, suggesting a potential role in preserving ECM integrity. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA) for Secreted Protein Quantification

ELISA is a versatile plate-based assay technique designed for detecting and quantifying soluble substances like peptides and proteins. thermofisher.com In the context of Tetrapeptide-21 research, ELISA can be employed to measure the levels of secreted proteins, such as growth factors or specific ECM components, released by cells following peptide treatment. While ELISA is recognized as a relevant methodology for such analyses, the specific quantitative data detailing Tetrapeptide-21's impact on the secretion of particular growth factors or cytokines via ELISA is not extensively detailed within the provided research snippets. frontiersin.org

Sircol™ Collagen Assay for Collagen Secretion Measurement

The Sircol™ Collagen Assay is a quantitative dye-binding method specifically designed to measure soluble collagens released into cell culture medium. glenncorp.comgoogle.comgoogle.comwindows.net This assay has been instrumental in demonstrating Tetrapeptide-21's ability to stimulate collagen production. In vitro studies using human dermal fibroblasts have shown that Tetrapeptide-21 significantly increases the amount of secreted collagen protein. For instance, treatment with 1 ppm of Tetrapeptide-21 resulted in approximately a 2.5-fold increase in collagen secretion compared to control cultures, with higher concentrations yielding even greater effects. glenncorp.com Furthermore, comparative studies indicated that Tetrapeptide-21 promoted nearly double the collagen production observed with the market standard, Palmitoyl Pentapeptide-3. glenncorp.com

Data Tables

Table 1: Tetrapeptide-21's Effect on Collagen Secretion in Human Dermal Fibroblasts (Sircol™ Assay)

| Treatment | Collagen Secretion (Fold Change vs. Control) | Notes |

| Control | 1x | Baseline measurement. |

| Tetrapeptide-21 (1 ppm) | ~2.5x | Significant increase observed. glenncorp.com |

| Tetrapeptide-21 (10 ppm) | >2.5x | Stronger effect observed at higher concentration. glenncorp.com |

| Palmitoyl Pentapeptide-3 (1 ppm) | ~1.25x | Approximately 2-fold lower than Tetrapeptide-21 at 1 ppm. glenncorp.com |

Table 2: Tetrapeptide-21's Effect on Gene Expression in Human Dermal Fibroblasts (qRT-PCR)

| Gene Target | Effect of Tetrapeptide-21 (vs. Control) | Comparison to Palmitoyl Pentapeptide-3 | Primary Source Reference |

| Collagen I (COL1A1) | Upregulated | Outperformed | glenncorp.comresearchgate.netmdpi.com |

| Fibronectin (FN1) | Upregulated | Outperformed | glenncorp.commdpi.com |

| Hyaluronic Acid Synthase (HAS2) | Upregulated | Not directly compared | glenncorp.cominci.guide |

| MMP-1 | Downregulated | Not directly compared | researchgate.net |

Immunohistochemical and Immunofluorescence Staining for Protein Localization and Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are crucial techniques for visualizing the spatial distribution and expression levels of specific proteins within cellular and tissue contexts irispublishers.com. For Tetrapeptide-21, these methods are employed to understand its impact on ECM protein localization and expression. Studies have utilized IHC to assess the deposition of fibrillin-rich microfibrils in the papillary dermis following peptide treatment, indicating an enhancement in the structural integrity of the skin's ECM oup.com. Furthermore, IHC has been used to evaluate the expression of collagen XVII and laminin in ex vivo human skin samples, demonstrating that Tetrapeptide-21, or peptide complexes containing it, can stimulate the expression of these basement membrane proteins researchgate.net. These techniques provide direct visual evidence of the peptide's influence on the cellular microenvironment, complementing molecular analyses.

Advanced Mechanistic Investigation Techniques

Investigating the intricate mechanisms by which Tetrapeptide-21 exerts its effects requires sophisticated experimental approaches. These techniques allow researchers to validate molecular targets, elucidate signaling pathways, and predict molecular interactions.

Gene Silencing (siRNA Knockdown) and Gene Editing (CRISPR-Cas9) for Target Validation

Gene silencing techniques, such as small interfering RNA (siRNA) knockdown, and gene editing tools like CRISPR-Cas9, are indispensable for validating the functional roles of specific genes in response to peptide treatment frontiersin.orgoup.commdpi.comqiagen.comnih.govtandfonline.comeuropeanpharmaceuticalreview.com. Tetrapeptide-21 has been shown to upregulate the expression of genes involved in ECM synthesis, including COL1A1 (collagen type 1 alpha 1) and HAS2 (hyaluronic acid synthase 2), as well as FN1 (fibronectin) mdpi.comglenncorp.com. To confirm that these specific genes are responsible for the observed cellular responses, researchers can employ siRNA to specifically reduce the expression of these target genes. If the reduction in gene expression leads to a corresponding decrease in the peptide's effects (e.g., reduced collagen synthesis), it validates the gene's role in Tetrapeptide-21's mechanism of action . CRISPR-Cas9 technology offers a more permanent method for gene modification, enabling the creation of cell lines with precisely altered gene sequences to study gene function and validation in greater depth.

| Gene Target | Observed Effect by Tetrapeptide-21 | Primary Validation Method(s) | Supporting Techniques |

| COL1A1 | Upregulation (mRNA & Protein) | Quantitative Real-Time PCR (qPCR) | Immunohistochemistry (IHC), siRNA Knockdown researchgate.netmdpi.comglenncorp.com |

| HAS2 | Upregulation (mRNA) | Quantitative Real-Time PCR (qPCR) | glenncorp.com |

| FN1 | Upregulation (mRNA & Protein) | Quantitative Real-Time PCR (qPCR) | Immunohistochemistry (IHC) mdpi.comglenncorp.com |

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays and ligand displacement studies are fundamental for identifying and characterizing the specific molecular targets that peptides interact with. Tetrapeptide-21 is understood to bind to fibroblast surface receptors, potentially including integrins, which then trigger downstream signaling cascades . Receptor binding assays typically involve incubating cells or isolated receptors with a radiolabeled or otherwise detectable form of the peptide and measuring the extent of binding. Ligand displacement studies are used to confirm the specificity of this binding. In these experiments, a known ligand for the target receptor is added along with the peptide of interest. If the peptide competes with the known ligand for binding, it provides evidence for specific interaction with that receptor researchgate.netscispace.comcapes.gov.brnih.govresearchgate.netacs.org. While specific published receptor binding assay data for Tetrapeptide-21 is not extensively detailed in the provided snippets, these methodologies are standard for validating the proposed receptor-mediated actions of signaling peptides.

Molecular Dynamics Simulations and Computational Docking for Interaction Prediction

Computational methods, including molecular dynamics (MD) simulations and molecular docking, offer powerful in silico tools to predict and analyze the interactions between peptides and their target molecules tandfonline.comrsc.orgnih.govarxiv.orgvietnamjournal.rumdpi.comtmrjournals.comrsc.orgoup.commdpi.com. Molecular docking predicts the preferred orientation and binding affinity of a ligand (Tetrapeptide-21) to a receptor (e.g., a cell surface receptor) by simulating their physical interactions at an atomic level. MD simulations then provide insights into the dynamic behavior of these complexes over time, revealing conformational changes and stability tandfonline.comnih.govrsc.org. These computational approaches can help in understanding how Tetrapeptide-21 docks into potential binding sites, identifying key amino acid residues involved in the interaction, and predicting the stability of the peptide-receptor complex. Such in silico design and analysis were instrumental in the initial development of Tetrapeptide-21, guiding the selection of sequences with optimal properties researchgate.net.

Theoretical Considerations and Future Research Trajectories for Tetrapeptide 21

Integration of Tetrapeptide-21 Findings into Comprehensive Extracellular Matrix Biology Theory

Research on Tetrapeptide-21 has provided insights that can be integrated into the broader understanding of extracellular matrix (ECM) biology. Tetrapeptide-21, with its sequence Gly-Glu-Lys-Gly (GEKG), functions as a "matrikine" – a peptide fragment derived from ECM proteins that signals cellular activity researchgate.netoup.com. In vitro studies have demonstrated that Tetrapeptide-21 significantly stimulates the production of collagen type I (COL1A1) at both the protein and mRNA levels researchgate.netmdpi.comglenncorp.com. It also promotes the synthesis of hyaluronic acid synthase 1 (HAS2) and fibronectin mdpi.com. These findings support the theory that specific peptide fragments from degraded ECM can act as signaling molecules to initiate repair and regeneration processes, thereby influencing tissue homeostasis and remodeling researchgate.netoup.comglenncorp.com. The ability of Tetrapeptide-21 to upregulate ECM-related genes and stabilize structural proteins contributes to the understanding of how exogenous peptides can modulate cellular responses to maintain tissue integrity .

Table 1: In Vitro Effects of Tetrapeptide-21 on ECM Component Production

| ECM Component | Effect of Tetrapeptide-21 | Concentration | Reference |

| Collagen Type I | Increased synthesis | 1 ppm | glenncorp.com |

| Collagen Type I | Increased synthesis | 10 ppm | glenncorp.com |

| Collagen Type I mRNA | Upregulated expression | 1 ppm | researchgate.netgreen-river.eu |

| Hyaluronic Acid | Increased synthesis | Not specified | mdpi.com |

| Fibronectin | Increased synthesis | 0.001% | mdpi.com |

| Fibronectin | Upregulated expression | 1 ppm | glenncorp.com |

Hypotheses on the Role of Peptide-Based Signal Mimicry in Cellular Homeostasis

Peptide-based signal mimicry, as exemplified by Tetrapeptide-21, offers a theoretical framework for understanding cellular homeostasis. Tetrapeptide-21 mimics endogenous signaling peptides derived from ECM breakdown, effectively "fooling" skin cells into initiating repair and regeneration mechanisms paulaschoice.fr. This mimicry is hypothesized to maintain cellular homeostasis by ensuring a continuous, albeit stimulated, production of essential ECM components. By signaling for collagen and fibronectin synthesis, Tetrapeptide-21 may help to counteract the age-related decline in ECM production, thereby preserving tissue architecture and function. This aligns with the concept of matrikine signaling, where peptide fragments regulate cellular behavior to maintain tissue equilibrium researchgate.netoup.com. Future research could explore how Tetrapeptide-21 interacts with specific cellular receptors and signaling cascades (e.g., TGF-β or MAPK pathways) to maintain this homeostatic balance, potentially preventing cellular senescence or dysfunction.

Computational Approaches for Predicting Novel Bioactivities and Peptide Design

Computational approaches, including artificial intelligence (AI) and molecular modeling, are instrumental in predicting novel bioactivities and designing peptides like Tetrapeptide-21 mdpi.comtmrjournals.comoup.commdpi.com. Tetrapeptide-21 itself was identified through in silico screening of ECM proteins researchgate.netglenncorp.com. These computational methods leverage vast datasets to identify peptide sequences with desired properties, significantly reducing the need for extensive experimental synthesis and testing tmrjournals.com. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and deep learning can predict peptide-target interactions and potential bioactivities tmrjournals.comarxiv.orgnih.gov. For instance, AI can analyze chemical libraries to identify drug candidates with targeted effects on specific skin rejuvenation pathways mdpi.com. Future research trajectories could involve using AI to design novel Tetrapeptide-21 analogs with enhanced stability, targeted delivery, or broader bioactivities, potentially by predicting their binding affinity to various cellular targets or their efficacy in different biological systems mdpi.comtmrjournals.com.

Exploration of Tetrapeptide-21 in Emerging Biological Systems and Pathways

While Tetrapeptide-21 is primarily recognized for its role in skin aging and ECM remodeling, its exploration in emerging biological systems and pathways presents a promising avenue for future research. Its ability to stimulate collagen and hyaluronic acid production suggests potential applications in wound healing and tissue regeneration, areas where ECM integrity is paramount frontiersin.orgresearchgate.net. Studies on other peptides have shown roles in modulating inflammatory responses and promoting cell migration, which are critical for wound repair frontiersin.orgresearchgate.net. Research could investigate Tetrapeptide-21's effects on different cell types beyond dermal fibroblasts and keratinocytes, or its potential involvement in pathways related to cellular senescence, immune modulation, or even neuroprotection, given the broad roles of peptides in biological signaling semanticscholar.orgijpsjournal.com. Understanding its efficacy in complex biological environments, such as disease models or regenerative medicine scaffolds, could uncover new therapeutic potentials.

Methodological Advancements in Peptide Delivery and Stability for Research Applications

Enhancing peptide delivery and stability is crucial for maximizing the efficacy of Tetrapeptide-21 in research applications csic.esevonik.com. Peptides are susceptible to enzymatic degradation and can have limited bioavailability, posing challenges for consistent experimental results csic.es. Methodological advancements include chemical modifications such as acetylation to prevent N-terminal degradation, or PEGylation to improve stability, solubility, and circulation time csic.es. Encapsulation in liposomes or other delivery systems can also protect peptides and facilitate their targeted release . For research purposes, optimizing delivery systems for in vitro cell culture or ex vivo tissue models is essential. Future research could focus on developing novel, cost-effective, and stable formulations of Tetrapeptide-21 that ensure its integrity and targeted delivery to cellular targets, thereby improving the reliability and reproducibility of experimental findings. The use of chemically defined, non-animal-derived peptides in cell culture media, for example, can enhance stability and solubility compared to free amino acids evonik.comevonik.com.

Compound Names Mentioned:

| Compound Name | Sequence/Description |

|---|---|

| Tetrapeptide-21 | Gly-Glu-Lys-Gly (GEKG) |

| Collagen Type I | Structural protein |

| Hyaluronic Acid | Glycosaminoglycan |

| Fibronectin | Glycoprotein (B1211001) involved in cell adhesion and migration |

| Hyaluronic Acid Synthase 1 (HAS2) | Enzyme involved in hyaluronic acid synthesis |

| COL1A1 | Gene encoding Collagen Type I |

| Procollagen (B1174764) I | Precursor of Collagen Type I |

| Palmitoyl Pentapeptide-3 | Market standard peptide |

| Palmitoyl Pentapeptide-4 | Lys-Thr-Thr-Lys-Ser (pal-KTTKS) |

| Palmitoyl Tripeptide-1 | Peptide used in anti-wrinkle skincare |

| Palmitoyl Tripeptide-3/5 | Mimics thrombospondin-1 (TSP-1) |

| Palmitoyl Tripeptide-38 | Used in dermocosmetic products |

| Palmitoyl Hexapeptide-12 | Stimulates collagen and elastin (B1584352) fibroblasts |

| Acetyl Tetrapeptide-9 | Dermican™ (Gln-Asp-Val-His) |

| Acetyl Tetrapeptide-11 | Syniorage™ (Pro-Pro-Tyr-Leu) |

| Copper Tripeptide-1 (Cu-GHK) | Gly-His-Lys complex |

| Proline-Glycine-Proline (PGP) | Collagen-derived matrikine |

| Lys-Glu-Lys (KEK) | Peptide sequence |

| Tetrapeptide PKEK | Pro-Lys-Glu-Lys |

| RTE62G | Natural peptide from Pisum sativum (pea) |

| GPKG | Glycine–Proline–Lysine–Glycine |

| LSVD | Leucine–Serine–Valine–Aspartate |

| SGGY | Tetrapeptide from walnut protein hydrolysate |

| PEP1261 | BOC-Lys(BOC)-Arg-Asp-Ser(tBu)-OtBU (lactoferrin sequence) |

| VTPY | Val-Thr-Pro-Tyr (sea cucumber-derived tetrapeptide) |

Q & A

Q. What molecular mechanisms underlie Tetrapeptide-21’s stimulation of collagen and hyaluronic acid synthesis in dermal fibroblasts?

Tetrapeptide-21 (GEKG) mimics sequences in extracellular matrix (ECM) proteins like collagen and elastin. It binds to fibroblast surface receptors (e.g., integrins), activating signaling pathways such as TGF-β or MAPK, which upregulate genes like COL1A1 and HAS2. Experimental validation involves siRNA knockdown of receptor candidates or inhibitors to isolate pathways . In vitro assays (e.g., qPCR, ELISA) measure mRNA/protein levels of ECM components after peptide exposure .

Q. Which experimental models (in vitro vs. in vivo) are most suitable for evaluating Tetrapeptide-21’s anti-aging efficacy?

- In vitro: Human dermal fibroblasts in 3D collagen lattices assess ECM synthesis via immunofluorescence or Western blot. Co-culture models with keratinocytes mimic epidermal-dermal interactions .

- In vivo: Placebo-controlled human trials (e.g., 8-week studies with histological analysis of skin biopsies) are critical, though limited by sample size (e.g., n=10–30 in prior work). Animal models (e.g., UVB-irradiated mice) provide mechanistic insights but require ethical justification .

Q. How do researchers optimize Tetrapeptide-21 concentration in topical formulations for experimental use?

Dose-response studies (0.001%–5% w/v) in emulsions evaluate collagen production via COL1A1 gene expression (qPCR) and hyaluronic acid quantification (ELISA). Stability testing (e.g., HPLC post-formulation) ensures peptide integrity under storage (4°C recommended) .

Advanced Research Questions

Q. What experimental designs address contradictions in reported collagen upregulation efficacy (e.g., 2.5x vs. marginal increases)?

Discrepancies may arise from fibroblast donor variability (age, sex) or assay sensitivity. Standardize cell lines (e.g., primary vs. immortalized) and use internal controls (e.g., TGF-β1 as a positive control). Meta-analysis of independent studies can identify confounding variables (e.g., peptide purity, solvent systems) .

Q. How can researchers validate Tetrapeptide-21’s specificity for ECM-related pathways versus off-target effects?

Transcriptomic profiling (RNA-seq) of treated fibroblasts identifies differentially expressed genes. Compare results to known ECM modulators (e.g., retinoic acid). Pharmacological inhibition (e.g., SB431542 for TGF-β pathways) or CRISPR-Cas9 knockout of target receptors further isolates mechanisms .

Q. What quality control measures ensure batch-to-batch consistency in synthetic Tetrapeptide-21 for preclinical studies?

- Analytical Chemistry : HPLC (≥95% purity), mass spectrometry (MS) for sequence verification, and amino acid analysis.

- Bioactivity : Standardized fibroblast proliferation/ECM synthesis assays per batch.

- Documentation : Certificates of Analysis (CoA) detailing residual solvents, endotoxins, and solubility profiles .

Q. What are the limitations of current human studies on Tetrapeptide-21’s wrinkle reduction claims?

Prior trials (n=30) lacked full methodological transparency (e.g., randomization protocols, blinding). Larger cohorts (n≥100), longer durations (≥12 weeks), and objective measures (e.g., optical profilometry for wrinkle depth) are needed. Cross-study comparisons with other peptides (e.g., Matrixyl) require standardized endpoints .

Methodological Guidance

Q. How should researchers design longitudinal studies to assess Tetrapeptide-21’s long-term safety and efficacy?

- Cohort Design : Stratify participants by age, skin type, and baseline wrinkle severity.

- Outcome Measures : Combine subjective (patient-reported satisfaction) and objective tools (histology, biophysical skin elasticity meters).

- Ethics : Include withdrawal criteria for adverse events (e.g., irritation) and monitor peptide systemic absorption .

Q. What statistical approaches are appropriate for analyzing Tetrapeptide-21’s dose-dependent effects?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-concentration experiments. For clinical data, mixed-effects models account for inter-individual variability. Power analysis ensures adequate sample size to detect ≥20% improvement in collagen density .

Q. How can in silico modeling predict Tetrapeptide-21’s interactions with ECM proteins?

Molecular docking simulations (e.g., AutoDock Vina) map GEKG’s binding affinity to collagen or elastin fragments. Pair with MD simulations to assess stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.